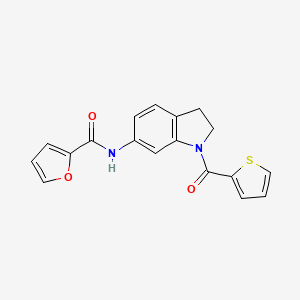

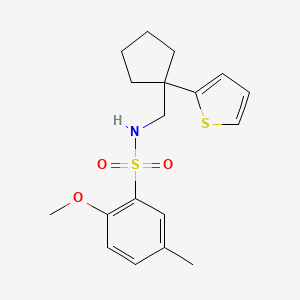

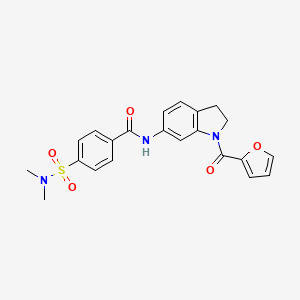

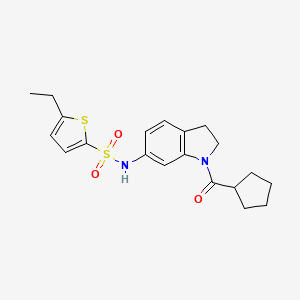

N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide

Overview

Description

Indole and its derivatives are crucial in medicinal chemistry . The indole moiety constitutes a benzene ring fused with a pyrrole ring to form a bicyclic structure with a nitrogen atom as the major component . The sulfonamide analogs of indole, usually referred to as sulfa medicines, have recently been produced and exhibit strong antimicrobial actions .

Synthesis Analysis

The goal of recent work is to present the most recent methods for synthesizing indole-sulfonamide derivatives, together with data on their reported activities and synthetic scheme .Molecular Structure Analysis

Indole, with the chemical formula “C 8 H 7 N”, is often referred to as 1H-benzo [b] pyrrole . It forms a solid crystalline structure .Chemical Reactions Analysis

Indole-sulfonamide is thought to be a suitable pharmacophore equivalent for substituting active sites in drug design since it undergoes substitution, primarily at the C-3 position, and has hydrophilic properties similar to the sulfonyl group .Physical And Chemical Properties Analysis

Indole is a relatively weak basic chemical. This results from the delocalization of the nitrogen lone pair into the free-to-move-electronic system within the indole ring .Scientific Research Applications

Antibacterial Activity

Indole derivatives, including sulfonamide analogs, have gained attention for their antibacterial properties. Researchers have explored their potential as antimicrobial agents against various bacterial strains. The indole-sulfonamide scaffold offers a promising pharmacophore for targeting active sites in drug design. Further studies are needed to optimize their efficacy and specificity .

Anticonvulsant Properties

Indole compounds have been investigated for their anticonvulsant effects. These derivatives may modulate neuronal excitability and inhibit seizures. The indole-sulfonamide variant could be a valuable addition to the arsenal of antiepileptic drugs .

Antifungal Activity

Indole derivatives, including sulfonamides, exhibit antifungal properties. Researchers have explored their potential against fungal pathogens. Investigating the specific mechanisms of action and optimizing their bioavailability could lead to novel antifungal therapies .

Anticancer Potential

Indole compounds have shown promise as anticancer agents. Their ability to interfere with cancer cell growth, apoptosis, and angiogenesis makes them attractive candidates. The indole-sulfonamide scaffold warrants further investigation for its potential in cancer treatment .

Antidiabetic Effects

Indole derivatives have been studied for their antidiabetic properties. They may influence glucose metabolism, insulin sensitivity, and pancreatic function. The indole-sulfonamide variant could contribute to diabetes management .

Antimicrobial Applications

Indole-sulfonamides, commonly referred to as sulfa medicines, exhibit strong antimicrobial actions. These compounds have been used historically to treat bacterial infections. Understanding their mechanisms of action and optimizing their safety profile remains an active area of research .

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3S/c1-2-11-23(21,22)18-15-8-7-13-9-10-19(16(13)12-15)17(20)14-5-3-4-6-14/h7-8,12,14,18H,2-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQEYCMXCOGMVKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(cyclopentanecarbonyl)indolin-6-yl)propane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)urea](/img/structure/B3209215.png)

![N-(3,4-dichlorophenyl)-4-(3-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide](/img/structure/B3209242.png)

![N-(4-ethoxyphenyl)-4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazine-1-carboxamide](/img/structure/B3209246.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide](/img/structure/B3209290.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-(2-methoxyphenyl)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B3209317.png)